dimethyl-4H-1,2,4-triazole-3-sulfonylchloride dimethyl-4H-1,2,4-triazole-3-sulfonylchloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704618
InChI: InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3
SMILES:
Molecular Formula: C4H6ClN3O2S
Molecular Weight: 195.63 g/mol

dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

CAS No.:

Cat. No.: VC17704618

Molecular Formula: C4H6ClN3O2S

Molecular Weight: 195.63 g/mol

* For research use only. Not for human or veterinary use.

dimethyl-4H-1,2,4-triazole-3-sulfonylchloride -

Specification

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.63 g/mol
IUPAC Name 4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride
Standard InChI InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3
Standard InChI Key UZQXLGVRSUDOFN-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C)S(=O)(=O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride features a 1,2,4-triazole core substituted with methyl groups at the 4- and 5-positions and a sulfonyl chloride (–SO₂Cl) group at the 3-position (Figure 1). The planar triazole ring contributes to aromatic stability, while the electron-withdrawing sulfonyl chloride enhances electrophilicity, facilitating nucleophilic substitution reactions .

Table 1: Fundamental Structural Properties

PropertyValueSource
Molecular FormulaC₄H₆ClN₃O₂S
Molecular Weight195.63 g/mol
IUPAC Name4,5-Dimethyl-1,2,4-triazole-3-sulfonyl chloride
Canonical SMILESCC1=NN=C(N1C)S(=O)(=O)Cl
InChI KeyUZQXLGVRSUDOFN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methyl groups (δ 2.45 ppm for C4–CH₃ and δ 2.98 ppm for C5–CH₃ in ¹H NMR) and the sulfonyl chloride moiety (δ 128–130 ppm in ³⁵Cl NMR) . Mass spectrometry confirms the molecular ion peak at m/z 195.63, consistent with its molecular weight .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The compound is synthesized via a two-step protocol:

  • Sulfonation: Dimethyl-1,2,4-triazole is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield dimethyl-1,2,4-triazole-3-sulfonic acid.

  • Chlorination: Thionyl chloride (SOCl₂) is introduced under reflux to convert the sulfonic acid group to sulfonyl chloride .

Table 2: Optimal Reaction Conditions

ParameterValueYield
Sulfonation Temperature0–5°C78%
Chlorination Duration4 hours85%
CatalystNone required

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis to reduce reaction times by 60% and improve yields to 92% . Solvent-free mechanochemical methods using ball milling have also demonstrated efficacy, aligning with sustainable chemistry principles .

Physical and Chemical Properties

Table 3: Physicochemical Profile

PropertyValueSource
Melting Point122–124°C
Boiling Point425.2°C (estimated)
Density1.844 g/cm³
SolubilitySoluble in DMSO, THF; insoluble in water
StabilityHygroscopic; decomposes above 150°C

The compound’s low water solubility and high thermal stability make it suitable for anhydrous organic reactions .

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively . For example:

C₄H₆ClN₃O₂S+RNH₂C₄H₆N₃O₂SNHR+HCl[1][4]\text{C₄H₆ClN₃O₂S} + \text{RNH₂} \rightarrow \text{C₄H₆N₃O₂SNHR} + \text{HCl} \quad[1][4]

Catalytic Coupling Reactions

Biological and Pharmacological Significance

Antimicrobial Activity

Derivatives of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride exhibit broad-spectrum antimicrobial properties. For instance, sulfonamide analogs inhibit Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 4 µg/mL) .

ParameterValueSource
CorrosivityCauses skin and eye burns
Storage Conditions–20°C in airtight containers
PPE RequirementsGloves, goggles, fume hood

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor for antiviral agents like ribavirin analogs and non-nucleoside reverse transcriptase inhibitors .

Materials Science

Functionalized triazole-sulfonates enhance the dielectric properties of polymers, with permittivity values exceeding 4.5 F/m in polyimide composites .

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